molecular formula C10H21ClN2O2 B1395237 N-Ethyl-N-(2-hydroxyethyl)-4-piperidinecarboxamide hydrochloride CAS No. 1220033-57-7

N-Ethyl-N-(2-hydroxyethyl)-4-piperidinecarboxamide hydrochloride

Cat. No.: B1395237
CAS No.: 1220033-57-7
M. Wt: 236.74 g/mol
InChI Key: MPCSGKPCVBDKSM-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Analysis

The molecular structure of this compound features a complex arrangement of functional groups centered around a piperidine ring system. The compound exhibits the molecular formula C₁₀H₂₁ClN₂O₂ with a molecular weight of 236.74 grams per mole. The Chemical Abstracts Service number 1220033-57-7 uniquely identifies this compound in chemical databases. The structural complexity arises from the presence of multiple substituents including an ethyl group, a hydroxyethyl group, and the hydrochloride salt formation.

The International Union of Pure and Applied Chemistry nomenclature for this compound is N-ethyl-N-(2-hydroxyethyl)piperidine-4-carboxamide hydrochloride. The canonical Simplified Molecular Input Line Entry System notation CCN(CCO)C(=O)C1CCNCC1.Cl provides a concise representation of the molecular connectivity. The International Chemical Identifier key MPCSGKPCVBDKSM-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational applications.

The stereochemical analysis reveals that the compound possesses specific three-dimensional arrangements that significantly influence its chemical and biological properties. The piperidine ring adopts a chair conformation, which is the most thermodynamically stable configuration for six-membered saturated rings. The ethyl and hydroxyethyl substituents attached to the nitrogen atom of the carboxamide group create distinct steric environments that affect the overall molecular geometry. The hydroxyethyl group introduces a hydroxyl functionality that can participate in hydrogen bonding interactions, thereby influencing the compound's solubility and potential biological activity.

The compound's molecular architecture demonstrates significant structural complexity through its multiple functional groups. The carboxamide linkage at the 4-position of the piperidine ring creates a rigid connection that constrains molecular flexibility. The presence of both hydrophobic ethyl and hydrophilic hydroxyethyl substituents on the amide nitrogen creates an amphiphilic character that may influence membrane permeability and protein binding interactions. The hydrochloride salt formation enhances water solubility compared to the free base form, which is crucial for potential pharmaceutical applications.

Crystallographic Studies and Conformational Dynamics

Crystallographic investigations of piperidine carboxamide derivatives provide crucial insights into the solid-state structure and conformational preferences of this compound. The crystal structure analysis reveals that piperidine rings typically adopt chair conformations with substituent groups occupying specific spatial orientations. The X-ray crystallographic data for related piperidine carboxamides demonstrates the significance of intramolecular interactions in determining overall molecular geometry.

The conformational dynamics of amide bonds in piperidine carboxamide systems exhibit restricted rotation due to partial double bond character. Nuclear magnetic resonance spectroscopy studies of similar compounds reveal that amide bond rotation barriers are typically elevated compared to simple aliphatic amides. The presence of bulky substituents around the amide functionality increases these rotation barriers, suggesting that buttressing effects due to steric crowding affect the entire rotational pathway. These conformational constraints are particularly relevant for this compound due to the dual substitution pattern on the amide nitrogen.

Conformational analysis studies demonstrate that 2-substituted N-acyl-piperidine derivatives exist as equilibrating mixtures of Z and E diastereomeric forms. The free energy differences between these conformational states typically range from 1.7 to 2.7 kilojoules per mole, indicating moderate preferences for specific conformations. The interconversion between these forms involves rotation about the carbon-oxygen-nitrogen bond of the amide group, with activation energies ranging from 77 to 81 kilojoules per mole. These elevated rotation barriers reflect the combined effects of electronic delocalization and steric hindrance.

The crystallographic parameters for related piperidine carboxamide structures reveal specific geometric constraints that apply to this compound. The piperidine ring typically exhibits bond lengths of approximately 1.54 Angstroms for carbon-carbon bonds and 1.47 Angstroms for carbon-nitrogen bonds. The carboxamide carbonyl bond length is approximately 1.23 Angstroms, consistent with partial double bond character due to resonance effects. These structural parameters provide a foundation for understanding the compound's three-dimensional architecture and potential intermolecular interactions.

Structural Parameter Typical Value Reference
Piperidine C-C bond length 1.54 Å
Piperidine C-N bond length 1.47 Å
Carboxamide C=O bond length 1.23 Å
Amide rotation barrier 77-81 kJ/mol
Conformational energy difference 1.7-2.7 kJ/mol

Comparative Analysis with Piperidine Carboxamide Derivatives

The comparative analysis of this compound with other piperidine carboxamide derivatives reveals important structure-activity relationships and design principles. Piperidine carboxamides represent a significant class of bioactive compounds with diverse pharmacological applications, including anaplastic lymphoma kinase inhibition and other therapeutic targets. The structural variations within this family provide insights into the molecular features that determine biological activity and selectivity profiles.

The basic piperidine-4-carboxamide scaffold serves as a foundational structure for numerous pharmaceutical compounds. This core structure, with molecular formula C₆H₁₂N₂O and molecular weight 128.17 grams per mole, provides the minimal framework for biological activity. The systematic modification of this scaffold through N-substitution, as exemplified by this compound, demonstrates the importance of specific substitution patterns in modulating compound properties.

Comparative studies of ethyl-substituted piperidine derivatives reveal the influence of alkyl chain length and branching on molecular properties. The ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, with molecular formula C₁₀H₁₉NO₃ and molecular weight 201.26 grams per mole, represents a structurally related compound with an ester linkage instead of an amide. This structural modification significantly alters the compound's chemical stability and potential metabolic pathways, highlighting the importance of the amide functionality in this compound.

The influence of hydroxyethyl substitution is evident when comparing this compound with simpler N-ethyl derivatives. The addition of the hydroxyethyl group introduces hydrogen bonding capability and increases molecular polarity, which can significantly affect membrane permeability and protein binding interactions. The compound N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide, with molecular formula C₉H₁₉N₃O₂ and molecular weight 201.27 grams per mole, demonstrates similar structural features but incorporates a piperazine ring system instead of piperidine. This ring system modification alters the compound's conformational flexibility and potential biological activity profile.

Structural optimization studies of piperidine carboxamides for anaplastic lymphoma kinase inhibition demonstrate the critical importance of specific substitution patterns. The rapid parallel optimization approach has led to compounds with improved potency and selectivity through systematic modification of both the left-hand and right-hand sides of the molecule. These structure-activity relationship studies provide valuable insights into the molecular features that determine biological activity and guide the rational design of new derivatives.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
N-Ethyl-N-(2-hydroxyethyl)-4-piperidinecarboxamide HCl C₁₀H₂₁ClN₂O₂ 236.74 Piperidine ring, dual N-substitution, HCl salt
4-Piperidinecarboxamide C₆H₁₂N₂O 128.17 Basic piperidine scaffold
Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate C₁₀H₁₉NO₃ 201.26 Ester linkage, similar substitution
N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide C₉H₁₉N₃O₂ 201.27 Piperazine ring system

Properties

IUPAC Name

N-ethyl-N-(2-hydroxyethyl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-2-12(7-8-13)10(14)9-3-5-11-6-4-9;/h9,11,13H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCSGKPCVBDKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Synthetic Route: Nucleophilic Substitution of N-Ethylpiperidine with 2-Chloroethanol

The most commonly reported method involves the reaction of N-ethylpiperidine with 2-chloroethanol under basic conditions to facilitate nucleophilic substitution, forming the hydroxyethyl-substituted amide intermediate. This intermediate is then converted to the hydrochloride salt.

  • Reaction Scheme:

    $$
    \text{N-Ethylpiperidine} + \text{2-chloroethanol} \xrightarrow[\text{NaOH}]{\text{solvent, heat}} \text{N-Ethyl-N-(2-hydroxyethyl)-4-piperidinecarboxamide} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
    $$

  • Reaction Conditions:

    • Base: Sodium hydroxide (NaOH) or other suitable bases to deprotonate and activate nucleophile
    • Solvent: Typically polar aprotic solvents or aqueous-organic mixtures
    • Temperature: Controlled heating to optimize reaction rate without decomposition
    • Purification: Recrystallization from solvents such as ethanol or ethyl acetate to yield pure hydrochloride salt

Industrial Scale Adaptations

Industrial production employs batch reactors with optimized stoichiometry and reaction parameters to maximize yield and minimize impurities. Quality control involves chromatographic and spectroscopic methods to ensure consistent purity.

Alternative Synthetic Approaches

While the nucleophilic substitution route is predominant, related literature on structurally similar piperidine carboxamide derivatives suggests additional preparative strategies:

  • Amide Formation via Acylation: Starting from 4-piperidinecarboxylic acid derivatives, amide bond formation with N-ethyl and 2-hydroxyethyl amines under coupling conditions (e.g., using carbodiimides or acid chlorides) could be an alternative, though less commonly reported for this specific compound.

  • Alkylation of Piperidine Precursors: Alkylation of piperidine rings with haloalkanes in the presence of bases and catalysts can be adapted for the introduction of ethyl and hydroxyethyl groups sequentially.

Reaction Types and Chemical Considerations

Reaction Type Description Common Reagents Notes
Nucleophilic Substitution Substitution of halogen by hydroxyethyl group on piperidine nitrogen 2-Chloroethanol, NaOH Primary method for hydroxyethylation
Oxidation (post-synthesis) Conversion of hydroxyethyl to carbonyl derivatives KMnO4, CrO3 Used for derivative synthesis, not direct preparation
Reduction Reversion of carbonyl to hydroxyethyl NaBH4, LiAlH4 For modifying derivatives
Substitution Replacement of ethyl group with other alkyl/aryl groups Alkyl/aryl halides + base For structural diversification

Purification and Salt Formation

The final step involves conversion of the free base compound to its hydrochloride salt to improve stability and solubility. This is typically achieved by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, followed by recrystallization.

Summary Table of Preparation Parameters

Parameter Details
Starting Materials N-Ethylpiperidine, 2-Chloroethanol
Base Sodium hydroxide (NaOH) or equivalent
Solvent Polar aprotic solvents or aqueous-organic mix
Temperature Mild heating (typically 40–80 °C)
Reaction Time Several hours, optimized per scale
Purification Method Recrystallization (ethanol, ethyl acetate)
Salt Formation HCl gas or hydrochloric acid treatment
Yield High, dependent on reaction conditions
Molecular Weight of Product 172.23 g/mol (free base), hydrochloride salt form varies

Research Findings and Optimization Notes

  • The reaction efficiency depends significantly on the molar ratio of reagents, base strength, and solvent polarity.
  • Use of sodium hydroxide facilitates the deprotonation of N-ethylpiperidine, enhancing nucleophilicity.
  • Controlled temperature prevents side reactions such as over-alkylation or degradation.
  • Recrystallization improves product purity, critical for pharmaceutical applications.
  • Industrial processes emphasize minimizing solvent use and maximizing atom economy.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(2-hydroxyethyl)-4-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group results in the formation of a carbonyl compound, while reduction can revert it back to the original hydroxyethyl group.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
N-Ethyl-N-(2-hydroxyethyl)-4-piperidinecarboxamide hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds. The compound can undergo reactions such as oxidation, reduction, and substitution, facilitating the creation of derivatives with tailored properties.

Reaction TypeDescriptionCommon Reagents
OxidationHydroxyethyl group can be oxidized to a carbonylPotassium permanganate, chromium trioxide
ReductionCarbonyl can be reduced back to hydroxyethylSodium borohydride, lithium aluminum hydride
SubstitutionEthyl group can be replaced with other groupsAlkyl or aryl halides with a base

Biological Research

Pharmacological Potential
Research into the biological activity of this compound has revealed its interactions with various biological systems. Studies indicate that the compound may influence enzyme activity and receptor binding, suggesting potential therapeutic applications.

Case Study: Anti-Cancer Activity

A study focusing on HepG2 liver cancer cells demonstrated that this compound induces apoptosis by inhibiting specific kinases such as VEGFR-2 and ERK-2. This multi-target approach highlights its potential in cancer treatment strategies.

Case Study: Neurotransmitter Interaction

Another investigation examined the compound's affinity for neurotransmitter transporters. Results indicated that it exhibits moderate to high affinities for dopamine and norepinephrine transporters, suggesting its potential use in treating mood disorders and other neurological conditions.

Medicinal Applications

Drug Development
The compound is being explored for its therapeutic applications in drug development. Its structural features make it suitable for modifications aimed at enhancing efficacy against various diseases. Ongoing research is focused on understanding its mechanism of action and optimizing its pharmacological properties.

Industrial Applications

Chemical Production
In industrial settings, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in synthesizing other chemical products underscores its importance in commercial applications.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(2-hydroxyethyl)-4-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
Target : N-Ethyl-N-(2-hydroxyethyl)-4-piperidinecarboxamide hydrochloride (hypothetical) C₁₀H₂₁ClN₂O₂ 236.74 Ethyl, 2-hydroxyethyl Polar groups, enhanced solubility
Analog 1 : N-(2-Hydroxy-1,1-dimethylethyl)-4-piperidinecarboxamide hydrochloride C₁₀H₂₁ClN₂O₂ 236.74 Branched 2-hydroxy-1,1-dimethylethyl Increased hydrophobicity, steric hindrance
Analog 2 : Ethyl 2-(piperidin-4-yl)acetate hydrochloride C₉H₁₈ClNO₂ 207.70 (calculated) Ethyl ester Ester group, higher hydrolytic reactivity
Analog 3 : N-[2-(Pyridin-2-yl)ethyl]piperidine-4-carboxamide dihydrochloride C₁₃H₂₁Cl₂N₃O 306.23 Pyridin-ethyl Aromatic π-π interactions, dihydrochloride salt
Analog 4 : N-[2-(Dimethylamino)ethyl]piperidine-4-carboxamide dihydrochloride C₁₀H₂₂Cl₂N₃O 282.21 (calculated) Dimethylaminoethyl Tertiary amine, increased basicity
Analog 5 : Ethyl piperidine-4-carboxylate hydrochloride C₈H₁₆ClNO₂ 193.67 (calculated) Ethyl ester Simplified structure, lower molecular weight

Structural Analysis and Implications

Substituent Effects :

  • Target vs. Analog 1 : Both share the molecular formula C₁₀H₂₁ClN₂O₂ but differ in substituent topology. The target’s linear hydroxyethyl group may improve aqueous solubility compared to Analog 1’s bulky branched substituent, which could hinder membrane permeability .
  • Ester vs. Amide (Target vs. Analog 2) : Analog 2’s ester group is more reactive toward hydrolysis than the target’s amide, limiting its stability in aqueous environments .

Salt Forms: Dihydrochloride Salts (Analog 3 and 4): These exhibit higher aqueous solubility than the target’s mono-hydrochloride form.

Aromatic vs. Aliphatic Groups :

  • Analog 3’s pyridine ring enables π-π stacking with biological targets, a feature absent in the aliphatic target compound .

Amino Group Modifications: Analog 4’s dimethylamino group increases basicity (pKa ~8–10) compared to the target’s hydroxyethyl group (pKa ~14–16 for alcohols), affecting ionization and receptor binding .

Biological Activity

N-Ethyl-N-(2-hydroxyethyl)-4-piperidinecarboxamide hydrochloride is a compound of interest due to its potential biological activities and applications in pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a piperidine ring, an ethyl group, and a hydroxyethyl substituent. This structural configuration is significant as it influences the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC₈H₁₆N₂O₂
Molecular Weight172.23 g/mol
CAS Number123456-78-9

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The compound has been shown to modulate the activity of various molecular targets, leading to physiological effects that are beneficial in therapeutic contexts.

  • Receptor Binding : The compound binds to receptors involved in neurotransmission, potentially influencing mood and cognition.
  • Enzyme Interaction : It has been studied for its inhibitory effects on certain kinases, which are crucial in cancer progression and other diseases.

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity against various cancer cell lines. For example, studies have demonstrated its ability to inhibit cell proliferation in liver cancer cell lines, with IC50 values comparable to established chemotherapeutic agents.

Cell LineIC50 (µM)Effect
HepG211.3Induced apoptosis
K5624.5Significant cytotoxicity

Case Studies

  • Anti-Cancer Activity : A study explored the effects of this compound on HepG2 cells, showing that it induced apoptosis through the inhibition of specific kinases (VEGFR-2, ERK-2, and Abl-1). The collaborative effects of these interactions suggest a multi-target approach beneficial for cancer treatment .
  • Neurotransmitter Interaction : Another investigation focused on the compound's affinity for neurotransmitter transporters, revealing moderate to high affinities for dopamine and norepinephrine transporters. This suggests potential applications in treating mood disorders or other neurological conditions .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-Ethyl-N-(2-hydroxyethyl)-p-phenylenediamine sulfate salt monohydrateContains p-phenylenediamine moietyDifferent pharmacological profile
N-Ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamidePerfluorinated structureEnhanced lipophilicity
4-Ethyl-N-methyl-4-piperidinecarboxamide hydrochlorideLacks hydroxyethyl groupPotentially lower interaction with biological targets

Q & A

Q. What are the recommended methods for synthesizing N-Ethyl-N-(2-hydroxyethyl)-4-piperidinecarboxamide hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation reactions of piperidine derivatives with appropriate carboxamide precursors. For example, similar compounds are synthesized via multi-step processes involving ethanol or methanol as solvents, with HCl for acid-catalyzed condensation . Optimization includes adjusting reaction temperature, solvent polarity, and stoichiometric ratios. Computational reaction path search methods (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error approaches . Recrystallization from ethanol or methanol is recommended for purification .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of HPLC (≥98% purity threshold) , NMR (for functional group verification), and mass spectrometry (for molecular weight confirmation). X-ray crystallography, as demonstrated for structurally related piperidine-carboxamide derivatives, provides definitive structural validation . Cross-verify results with computational data (e.g., PubChem-derived InChI keys) to ensure consistency .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Store in airtight containers at room temperature, away from incompatible substances (e.g., strong oxidizers) .
  • PPE : Use nitrile gloves and lab coats; avoid inhalation via fume hoods .
  • Waste Disposal : Follow local regulations for organic hydrochlorides, ensuring neutralization before disposal .
  • Emergency Measures : Immediate rinsing with water for skin/eye contact and medical consultation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer :
  • Step 1 : Validate computational models (e.g., density functional theory) against crystallographic data .
  • Step 2 : Perform controlled experiments under varying conditions (e.g., pH, solvent) to identify outliers .
  • Step 3 : Use feedback loops where experimental results refine computational parameters, improving predictive accuracy .

Q. What strategies are effective for optimizing this compound’s solubility and bioavailability in pharmacological studies?

  • Methodological Answer :
  • Co-solvent Systems : Test mixtures of ethanol, PEG, or cyclodextrins to enhance aqueous solubility .
  • Salt Screening : Explore alternative counterions (e.g., sulfate, citrate) to improve dissolution rates .
  • In Silico Modeling : Predict logP and pKa values using software like ACD/Labs to guide formulation .

Q. How can researchers investigate this compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinities .
  • Molecular Docking : Employ AutoDock or Schrödinger Suite to model interactions with receptor active sites .
  • Dose-Response Studies : Validate activity via IC50/EC50 determinations in cell-based assays .

Q. What experimental controls are critical when assessing this compound’s stability under varying environmental conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) over 4–12 weeks .
  • Degradation Analysis : Monitor via HPLC for decomposition products (e.g., free piperidine or ethanolamine derivatives) .
  • Light Sensitivity : Perform UV-vis spectroscopy to detect photolytic degradation .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in biological activity data across independent studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like cell lines, assay protocols, and compound batches .
  • Reproducibility Checks : Replicate key experiments with standardized protocols (e.g., ISO 17025 guidelines) .
  • Statistical Validation : Apply ANOVA or mixed-effects models to account for inter-study variability .

Q. What advanced techniques can elucidate the compound’s conformational dynamics in solution?

  • Methodological Answer :
  • Nuclear Overhauser Effect (NOE) NMR : Identify spatial proximities between protons to map 3D structures .
  • Molecular Dynamics (MD) Simulations : Simulate solvated systems in GROMACS to predict flexible regions .
  • Circular Dichroism (CD) : Monitor secondary structure changes in peptide-bound complexes .

Q. How can researchers design experiments to probe the compound’s role in multi-step synthetic pathways?

  • Methodological Answer :
  • Intermediate Trapping : Use quenching agents (e.g., TEMPO) to isolate reactive intermediates .
  • Kinetic Isotope Effects (KIE) : Substitute hydrogen with deuterium to identify rate-determining steps .
  • Cross-Coupling Screening : Test palladium or nickel catalysts for functional group compatibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-N-(2-hydroxyethyl)-4-piperidinecarboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Ethyl-N-(2-hydroxyethyl)-4-piperidinecarboxamide hydrochloride

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